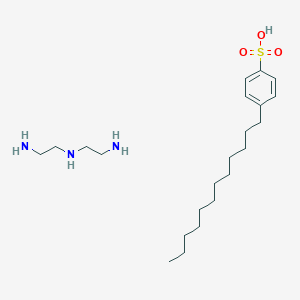
N'-(2-aminoethyl)ethane-1,2-diamine;4-dodecylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-aminoethyl)ethane-1,2-diamine;4-dodecylbenzenesulfonic acid: is a compound that combines the properties of an amine and a sulfonic acid. The amine component, N’-(2-aminoethyl)ethane-1,2-diamine, is a versatile molecule with applications in various chemical processes. The sulfonic acid component, 4-dodecylbenzenesulfonic acid, is known for its surfactant properties and is widely used in industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
N’-(2-aminoethyl)ethane-1,2-diamine: This compound can be synthesized by the reaction of ethylenediamine with ethylene oxide under controlled conditions.
4-dodecylbenzenesulfonic acid: This compound is synthesized by sulfonation of dodecylbenzene with sulfur trioxide or oleum.
Industrial Production Methods:
N’-(2-aminoethyl)ethane-1,2-diamine: Industrial production involves the continuous reaction of ethylenediamine with ethylene oxide in a reactor, followed by purification through distillation.
4-dodecylbenzenesulfonic acid: Industrial production typically involves the sulfonation of dodecylbenzene in a continuous reactor, followed by neutralization and purification.
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced to form primary amines.
Substitution: Both components can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: : N’-(2-aminoethyl)ethane-1,2-diamine is used as a chelating agent and in the synthesis of polyamides and epoxy curing agents . 4-dodecylbenzenesulfonic acid is used as a surfactant and emulsifier in various chemical processes .
Biology: : The amine component is used in the synthesis of biologically active compounds, including pharmaceuticals .
Medicine: : The compound is used in the formulation of drugs and as an intermediate in the synthesis of active pharmaceutical ingredients .
Industry: : The sulfonic acid component is widely used in detergents, cleaners, and emulsifiers .
作用機序
N’-(2-aminoethyl)ethane-1,2-diamine: : The compound acts as a chelating agent by binding to metal ions through its amine groups. This property is utilized in various applications, including water treatment and metal extraction .
4-dodecylbenzenesulfonic acid: : The compound acts as a surfactant by reducing the surface tension of water, allowing it to emulsify oils and other hydrophobic substances .
類似化合物との比較
Similar Compounds
Ethylenediamine: Similar in structure but lacks the additional ethylene group.
Diethylenetriamine: Contains an additional amine group compared to N’-(2-aminoethyl)ethane-1,2-diamine.
Dodecylbenzenesulfonic acid: Similar to 4-dodecylbenzenesulfonic acid but may have different alkyl chain lengths.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine: The presence of both primary and secondary amine groups makes it a versatile chelating agent.
4-dodecylbenzenesulfonic acid: The specific structure provides optimal surfactant properties for industrial applications.
特性
CAS番号 |
40139-72-8 |
|---|---|
分子式 |
C22H43N3O3S |
分子量 |
429.7 g/mol |
IUPAC名 |
N'-(2-aminoethyl)ethane-1,2-diamine;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;5-1-3-7-4-2-6/h13-16H,2-12H2,1H3,(H,19,20,21);7H,1-6H2 |
InChIキー |
XGGUAYSWSRYKFG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CNCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















